
4-(2-Methyl-1,3-oxazol-4-yl)anilin-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride” is a chemical compound . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid which leads to the formation of 2-methyl-5-phenyloxazole .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis
The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .Wissenschaftliche Forschungsanwendungen
Entwicklung von Antiglaukom-Medikamenten
Die Verbindung wurde als vielversprechender Medikamentenkandidat identifiziert, der den Namen Oxazopt trägt . Sie zeigt Eigenschaften eines isoformenselektiven Inhibitors der humanen Carboanhydrase II, einem Ziel für die Behandlung von Glaukom. Die Inhibitionskonstanten für verschiedene Isoformen der humanen Carboanhydrase lauten wie folgt: Ki(hCA I) 96,3 µM, Ki(hCA II) 0,05 µM, Ki(hCA IX) 23,1 µM und Ki(hCA XII) 8,5 µM .
Antibakterielle Anwendungen
4-(2-Methyl-1,3-oxazol-4-yl)anilin-Dihydrochlorid hat eine kombinierte, potenzierte Wirkung der antimikrobiellen Wirkung von Carbapenemen und Aminoglykosiden gegen antibiotikaresistente grampositive Bakterien wie Enterococcus faecium und Enterococcus faecalis sowie gramnegative Bakterien wie Escherichia coli gezeigt .
Antimonooxidase-Aktivität
Diese Verbindung hat in vitro Antimonooxidase-Effekte gezeigt, was bei der Entwicklung von Behandlungen für Krankheiten von Vorteil sein könnte, bei denen Monooxidase-Enzyme eine Rolle spielen .
Onkologische Forschung
Die Hemmung von Carboanhydrasen durch Verbindungen wie this compound ist in der onkologischen Forschung von Interesse. Carboanhydrasen sind an der Tumorazidifizierung beteiligt, und ihre Hemmung kann das Tumorwachstum und die Metastasierung stören .
Behandlung von Epilepsie
Die Fähigkeit der Verbindung, Carboanhydrasen zu hemmen, hat Auswirkungen auf die Behandlung von Epilepsie. Carboanhydrase-Inhibitoren werden zur Behandlung von Krampfanfällen bei bestimmten Arten von Epilepsie eingesetzt .
Entwicklung von Antiinfektionsmitteln
Die Hemmung von Carboanhydrasen durch die Verbindung wird auch für die Entwicklung moderner Antiinfektionsmittel untersucht. Dies liegt an der Rolle von Carboanhydrasen bei verschiedenen physiologischen Prozessen, die von Krankheitserregern ausgenutzt werden können .
Wirkmechanismus
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities
Mode of Action
It is known that the compound acts as a bidentate ligand, coordinating through the nitrogen atom . The specific interactions with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Oxazole derivatives have been associated with a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity. For instance, the compound is a stable solid at room temperature . .
Eigenschaften
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHWNXIWFHKGAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

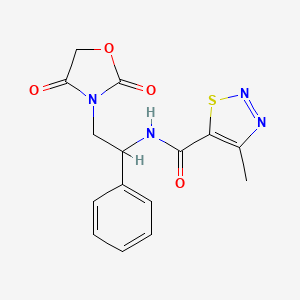
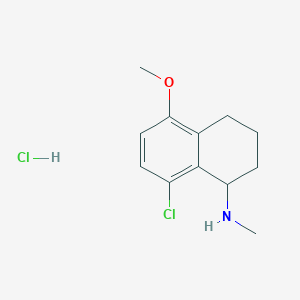
![N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2359869.png)
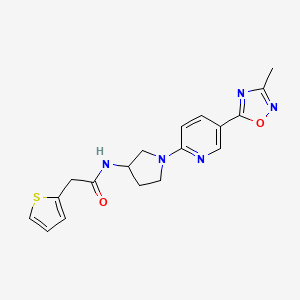
![(5-chloro-2-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2359871.png)
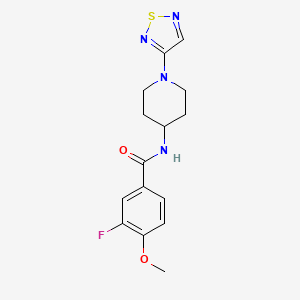
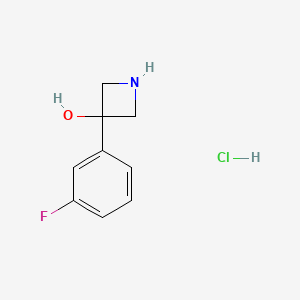
![N-(3,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2359875.png)
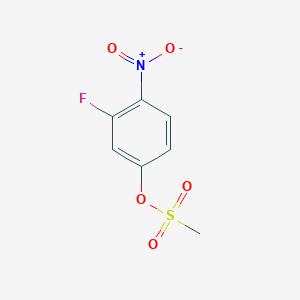
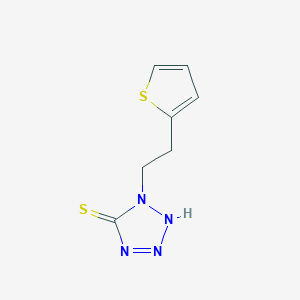
![6-Chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2359882.png)
![Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359884.png)

